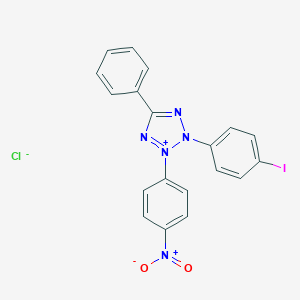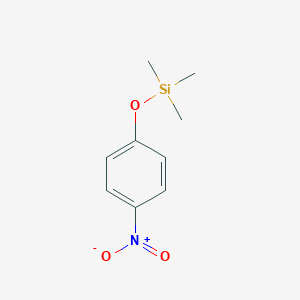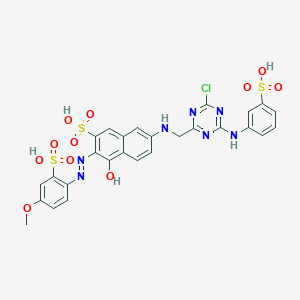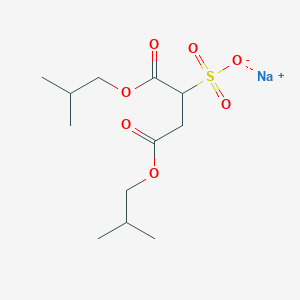
2-Morpholino-1,3-thiazole-5-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 2-Morpholino-1,3-thiazole-5-carbaldehyde and its derivatives involves classical Knoevenagel condensation reactions. For instance, novel fluorescent styryl push–pull compounds with an electron-donating thiazole unit have been synthesized by condensing 4-chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carbaldehyde with active methylene compounds. These reactions are characterized by their efficiency in producing compounds with significant photophysical properties (Sekar et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of derivatives of 2-Morpholino-1,3-thiazole-5-carbaldehyde, such as 4-bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol, reveals intricate details about the spatial arrangement and interactions within these molecules. The structural analyses often involve X-ray crystallography to elucidate the dihedral angles and the presence of intramolecular hydrogen bonding, which are crucial for understanding the molecule's behavior and reactivity (Bahrin et al., 2013).
Chemical Reactions and Properties
2-Morpholino-1,3-thiazole-5-carbaldehyde participates in various chemical reactions leading to the formation of a wide range of compounds. For example, its reaction with aldehydes has been developed for the synthesis of 3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one and its 5-ylidene derivatives, showing moderate activity against malignant tumor cells, indicating its potential in medicinal chemistry (Horishny et al., 2020).
Physical Properties Analysis
The physical properties of 2-Morpholino-1,3-thiazole-5-carbaldehyde derivatives, such as their solubility and fluorescence, are closely tied to their structural characteristics. These properties are essential for their application in material science and photophysics. For example, the synthesis of novel styryl derivatives and their photophysical property analysis have been extensively studied, highlighting the effects of solvent polarity and viscosity on their absorptive and emissive properties (Sekar et al., 2014).
Chemical Properties Analysis
The chemical behavior of 2-Morpholino-1,3-thiazole-5-carbaldehyde is influenced by its functional groups, which enable it to undergo various reactions, including condensations and substitutions. These reactions facilitate the synthesis of a broad array of derivatives, each possessing unique chemical properties suitable for different applications, from photophysical studies to potential antitumor agents (Horishny et al., 2020; Sekar et al., 2014).
Scientific Research Applications
Photophysical Properties and Synthetic Applications:
- Fluorescent Styryl Compounds: Novel fluorescent styryl push-pull compounds with a thiazole unit were synthesized using 2-Morpholino-1,3-thiazole-5-carbaldehyde derivatives. These compounds exhibit significant photophysical properties and are analyzed for changes in solvent polarity and viscosity. They have potential applications in fluorescence and sensory devices (Sekar et al., 2014).
Antitumor and Antimicrobial Agents:
- Antitumor Compounds: Reactions with various compounds produced derivatives that showed promising antitumor activity. One particular compound was found to be more effective than traditional drugs like 5-fluorouracil, cisplatin, and curcumin (Matiichuk et al., 2020).
- Antimicrobial Activities: Derivatives synthesized from 2-Morpholino-1,3-thiazole-5-carbaldehyde showed good antitubercular activities and significant antimicrobial properties against various strains of bacteria and fungi (Başoğlu et al., 2012).
Chemical Synthesis and Material Chemistry:
- Extended Styryls for Viscosity Sensing: A series of push–pull chromophoric extended styryls synthesized from derivatives of 2-Morpholino-1,3-thiazole-5-carbaldehyde were studied for their photophysical properties. These compounds have potential applications as fluorescence molecular rotors for sensing viscosity and can be used in materials chemistry (Telore et al., 2015).
- Synthesis of Novel Heterocycles: Various synthetic approaches and reactions with 2-Morpholino-1,3-thiazole-5-carbaldehyde have led to the creation of new 1,3-thiazole derivatives. These compounds are of interest as potential bioactive substances and have various applications in medicinal chemistry (Sinenko et al., 2016).
Molecular Design for Biological Activities:
- Fused Pyran Derivatives: A new series of fused pyran derivatives with a 2-morpholinoquinoline nucleus was synthesized and evaluated for antimicrobial activity. These compounds have shown efficiency against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Makawana et al., 2011).
- Inhibitors of Phosphoinositide 3-Kinase: 4-(1,3-Thiazol-2-yl)morpholine derivatives were identified as potent inhibitors of phosphoinositide 3-kinase, a key enzyme involved in cancer and other diseases. These compounds have shown promising results in tumor growth inhibition in xenograft models (Alexander et al., 2008).
Safety And Hazards
properties
IUPAC Name |
2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c11-6-7-5-9-8(13-7)10-1-3-12-4-2-10/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZWHWVAMDQEBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363171 | |
| Record name | 2-(Morpholin-4-yl)-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholino-1,3-thiazole-5-carbaldehyde | |
CAS RN |
1011-41-2 | |
| Record name | 2-(Morpholin-4-yl)-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(morpholin-4-yl)-1,3-thiazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














